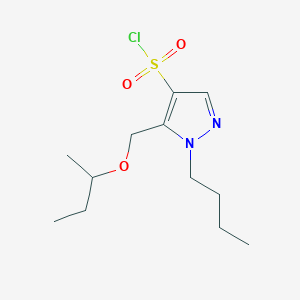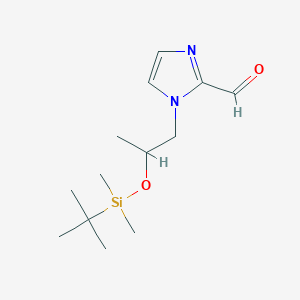
2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, also known as QTA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. QTA has been found to exhibit potent antiproliferative activity against a variety of cancer cell lines, making it a promising candidate for further development as an anticancer agent.
Mechanism of Action
The exact mechanism of action of 2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is not fully understood. However, studies have suggested that 2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide may inhibit the activity of certain enzymes that are involved in cell division and proliferation. 2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide has also been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
In addition to its antiproliferative activity, 2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide has been found to exhibit other biochemical and physiological effects. For example, 2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide has been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. 2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide has also been found to inhibit the growth of blood vessels that supply nutrients to tumors, which can help to starve tumors of the resources they need to grow.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide in lab experiments is its potent antiproliferative activity, which makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of 2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of 2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide. One area of research could focus on developing more efficient synthesis methods for 2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, which could help to make it more widely available for research and development. Another area of research could focus on identifying the exact molecular targets of 2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, which could help to elucidate its mechanism of action and guide the development of more potent and selective analogs. Finally, future research could focus on evaluating the safety and efficacy of 2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide in preclinical and clinical studies, with the ultimate goal of developing it into a clinically useful anticancer agent.
Synthesis Methods
The synthesis of 2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a multistep process that involves the reaction of 2-aminobenzonitrile with 2-bromoacetophenone to form 2-(quinazolin-4-yl)acetophenone. This intermediate is then reacted with sodium sulfide to form 2-(quinazolin-4-ylthio)acetophenone, which is subsequently reacted with tetrahydrofuran-2-carbaldehyde to yield 2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide.
Scientific Research Applications
2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-14(16-8-11-4-3-7-20-11)9-21-15-12-5-1-2-6-13(12)17-10-18-15/h1-2,5-6,10-11H,3-4,7-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBKODHNWOUVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine](/img/structure/B2792549.png)



![4-(methoxymethyl)-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2792556.png)

![5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2792560.png)


![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2792566.png)
![Methyl 2-[({4-cyano-5-[2-(dimethylamino)vinyl]-3-isothiazolyl}sulfanyl)methyl]benzenecarboxylate](/img/structure/B2792567.png)
![N-(5-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2792568.png)
![5-[(2-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2792569.png)